trans-1,2-Bis(diphenylphosphino)ethylene
Overview
Description
trans-1,2-Bis(diphenylphosphino)ethylene: is an organophosphorus compound with the formula C₂H₂(PPh₂)₂, where Ph represents a phenyl group (C₆H₅). This compound is classified as a diphosphine ligand and is known for its ability to form stable complexes with transition metals. It is used extensively in coordination chemistry and catalysis due to its bidentate nature, which allows it to bind to metal centers through two phosphorus atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,2-Bis(diphenylphosphino)ethylene can be synthesized by reacting lithium diphenylphosphide with trans-dichloroethylene. The reaction proceeds as follows : [ 2 \text{LiPPh}_2 + \text{C}_2\text{H}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2 + 2 \text{LiCl} ]
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the same fundamental reaction as in laboratory settings, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Bis(diphenylphosphino)ethylene undergoes various types of reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
trans-1,2-Bis(diphenylphosphino)ethylene is utilized in a wide range of scientific research applications :
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalytic processes such as hydrogenation, cross-coupling reactions, and polymerization.
Biology: Its metal complexes are studied for their potential biological activities, including antimalarial and anticancer properties.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of trans-1,2-Bis(diphenylphosphino)ethylene primarily involves its role as a ligand . It forms stable complexes with metal centers through its two phosphorus atoms, which can donate electron density to the metal. This chelation effect stabilizes the metal complex and enhances its reactivity in catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction it catalyzes.
Comparison with Similar Compounds
- cis-1,2-Bis(diphenylphosphino)ethylene
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(diphenylphosphino)benzene
- 1,3-Bis(diphenylphosphino)propane
Comparison:
- cis-1,2-Bis(diphenylphosphino)ethylene: Similar to the trans isomer but with different spatial arrangement, affecting its binding properties and reactivity.
- 1,2-Bis(diphenylphosphino)ethane: Has a saturated ethylene backbone, leading to different steric and electronic properties.
- 1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring, providing additional aromatic stabilization and different coordination behavior.
- 1,3-Bis(diphenylphosphino)propane: Has a longer carbon chain, affecting the flexibility and coordination geometry of the ligand.
trans-1,2-Bis(diphenylphosphino)ethylene is unique due to its specific geometric configuration, which influences its binding affinity and reactivity in catalytic processes .
Properties
IUPAC Name |
[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJIJSEWKIXAT-QURGRASLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283087 | |
Record name | trans-1,2-Bis(diphenylphosphino)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
983-81-3, 983-80-2 | |
Record name | trans-1,2-Bis(diphenylphosphino)ethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=983-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Vinylenebis(diphenylphosphine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,2-Bis(diphenylphosphino)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-vinylenebis[diphenylphosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-vinylenebis[diphenylphosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trans-1,2-Bis(diphenylphosphino)ethylene interact with metal centers, and what are the structural implications?
A1: this compound acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. [, , , , , ] This coordination forms a stable five-membered chelate ring with the metal. The rigidity of the ethylene backbone influences the geometry of the resulting metal complexes, often enforcing a specific conformation. [, ] For instance, in dirhenium(I) complexes, it facilitates the formation of “A-frame” structures. []
Q2: What is the role of this compound in the synthesis of macrocycles and polymers?
A2: this compound plays a crucial role in constructing [M2L3] coordination cages and linear [M2L3]∞ coordination polymers when reacted with silver(I) salts. [] While it can initially form discrete cage structures, these cages can undergo ring-opening polymerization, yielding polymeric chains. This behavior is attributed to the ligand's rigidity and the steric bulk of its diphenylphosphino groups, which can influence the stability of different structural arrangements. []
Q3: How does the bridging nature of this compound influence the electrochemical properties of metal complexes?
A3: When this compound bridges two triruthenium clusters, it facilitates electronic communication between the metal centers. [] This communication manifests as stepwise reductions and oxidations in the dimeric complex, indicating electronic coupling through the conjugated diphosphine bridge. Interestingly, the extent of redox wave splitting is influenced by the spacer group within the diphosphine ligand, with the ethynyl group in dppa (bis(diphenylphosphino)acetylene) leading to more pronounced splitting compared to the ethenyl group in dppen. []
Q4: Are there differences in the products obtained when using the cis or trans isomer of 1,2-Bis(diphenylphosphino)ethylene?
A4: Yes, the cis and trans isomers of 1,2-Bis(diphenylphosphino)ethylene can lead to different products due to their distinct geometries. For instance, reacting the trans isomer with gold(I) chloride yields a complex where the ligand bridges two gold atoms. [] In contrast, the cis isomer would likely result in a chelating coordination mode due to the proximity of the phosphorus atoms.
Q5: Can this compound be used to synthesize heterometallic complexes?
A5: Yes, this compound can stabilize heterometallic complexes. For example, it has been successfully employed in the synthesis of dicobalt-iron clusters. [] Its ability to bridge metal centers with different electronic and steric properties makes it a valuable tool in designing and synthesizing heterometallic compounds for various catalytic applications.
Q6: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?
A6: Characterization of this compound and its complexes typically involves a combination of techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C{1H}, and 31P{1H}), and single-crystal X-ray diffraction. [, ] IR spectroscopy provides information about the functional groups present, while NMR spectroscopy elucidates the structure and connectivity of the ligand and its complexes. X-ray diffraction provides detailed three-dimensional structural information for crystalline samples.
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